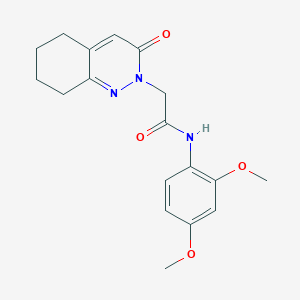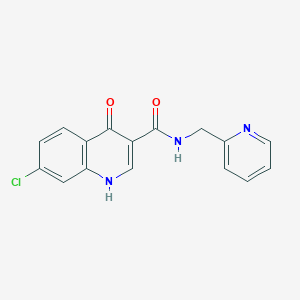
N-(2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound may have applications in various fields due to its intriguing structure.
N-(2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide: is a complex organic compound with a unique structure. Let’s break it down:
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Study of novel heterocyclic compounds and their reactivity.
Biology: Investigation of potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Exploration of pharmacological properties.
Industry: Possible applications in materials science or as intermediates for drug synthesis.
Mechanism of Action
- The exact mechanism is not well-established, but potential targets could include enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
- Similar compounds include other cinnoline derivatives or acetamides.
Uniqueness: The combination of the 2,4-dimethoxyphenyl group and the cinnoline ring structure sets this compound apart.
Remember that this information is based on available knowledge up to my last update in 2021 For the most recent research, consult scientific literature or databases
: Reference: PubChem Compound Summary
Properties
Molecular Formula |
C18H21N3O4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C18H21N3O4/c1-24-13-7-8-15(16(10-13)25-2)19-17(22)11-21-18(23)9-12-5-3-4-6-14(12)20-21/h7-10H,3-6,11H2,1-2H3,(H,19,22) |
InChI Key |
CDDRKRGYODPPGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-benzimidazole-5-carboxamide](/img/structure/B10984829.png)
![N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10984844.png)
![3-(3-acetyl-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B10984846.png)
![N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B10984848.png)
![N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10984853.png)
methanone](/img/structure/B10984861.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10984864.png)

![7-(5-Bromothiophen-2-yl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10984872.png)
![1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B10984882.png)


![Methyl 2-{[3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10984894.png)
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10984897.png)
